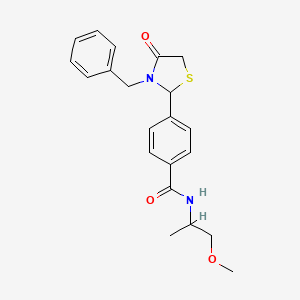![molecular formula C11H13N3O2S B12486308 3-[1-Methyl-2-(propan-2-ylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12486308.png)
3-[1-Methyl-2-(propan-2-ylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-METHYL-2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound with a unique structure that includes a benzothiazole ring and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-METHYL-2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of 2-aminobenzenethiol with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-METHYL-2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield hydrazine derivatives with different substituents.
Aplicaciones Científicas De Investigación
3-[1-METHYL-2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-[1-METHYL-2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzothiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(propan-2-ylidene)hydrazine: A simpler hydrazine derivative with similar reactivity but lacking the benzothiazole ring.
Benzothiazole derivatives: Compounds with the benzothiazole ring but different substituents, showing varied biological and chemical properties.
Uniqueness
3-[1-METHYL-2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the combination of the hydrazine moiety and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
N-methyl-1,1-dioxo-N-(propan-2-ylideneamino)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C11H13N3O2S/c1-8(2)12-14(3)11-9-6-4-5-7-10(9)17(15,16)13-11/h4-7H,1-3H3 |
Clave InChI |
XOXXHUMSMRFPJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(C)C1=NS(=O)(=O)C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486225.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12486228.png)

![(4E)-4-[2-(2,5-dimethylphenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B12486236.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12486241.png)
![3-[(4-chlorophenyl)carbonyl]-6,8-difluoroquinolin-4(1H)-one](/img/structure/B12486255.png)

![N-(2-bromophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12486270.png)
![S-[2-(4-bromophenyl)-2-oxoethyl] O-ethyl carbonodithioate](/img/structure/B12486278.png)
![11-ethyl-5-(2-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12486282.png)

![4-({N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}amino)benzamide](/img/structure/B12486292.png)
![2-[4-(3,4-dimethylphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12486297.png)
![{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12486306.png)
